Silver hexafluorosilicate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

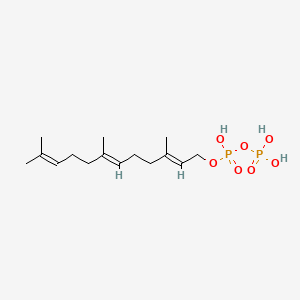

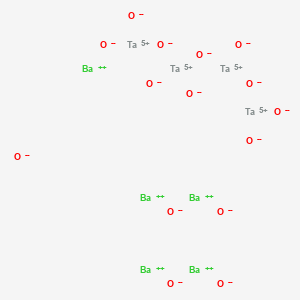

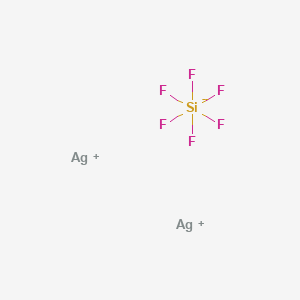

Silver hexafluorosilicate is an inorganic compound with a molecular formula of AgF6Si . It is used in various applications due to its unique chemical properties .

Synthesis Analysis

Silver hexafluorosilicate can be synthesized through a metathetic reaction between the respective ammonium salts and silver nitrate in an acetonitrile medium . Another method involves the self-assembly of M(BF4)2(M2+ Cu2+ and Zn2+) with tridentate N-donors (L) in a mixture solvent including methanol in a glass vessel .Molecular Structure Analysis

The molecular weight of Silver hexafluorosilicate is 249.94 . It has a unique structure that allows it to form SiF6 2-encapsulated cages during crystallization via self-assembly in glassware .Chemical Reactions Analysis

Silver hexafluorosilicate plays a crucial role in C–H activation reactions . It is also involved in the formation of hexafluorosilicate during crystallization via self-assembly in a glass vessel .Physical And Chemical Properties Analysis

Silver hexafluorosilicate has a density of 2.7085 g/cm3, a specific surface area of 0.98 m2/g, and a mean particle size (D50) of 77.3 μm . It undergoes degradation up to 900 °C .Wissenschaftliche Forschungsanwendungen

Silver hexafluorosilicate, along with other silver salts like hexafluorophosphates and tetrafluoro-borates, can be synthesized through a metathetic reaction. This process, conducted in acetonitrile medium at room temperature, yields high-purity salts suitable for use in different scientific applications (Padma, 1988).

Silver nanoparticles, derived from compounds like silver hexafluorosilicate, have significant antimicrobial properties. They are being increasingly used in medical applications like dressings, coatings for medical devices, and as components in various topical applications due to their ability to combat antibiotic-resistant bacteria (Rai, Yadav, & Gade, 2009).

Ammonium hexafluorosilicate, a related compound, has been shown to induce calcium phosphate precipitation. It effectively occludes open dentin tubules, offering continuous relief from dentin hypersensitivity. This makes it a promising material for dental applications (Suge, Kawasaki, Ishikawa, Matsuo, & Ebisu, 2008).

Silver-based antimicrobial products, including those derived from silver hexafluorosilicate, are gaining attention in the development of next-generation antibacterials and antivirals. These products are noted for their broad scope, low toxicity, and cost-effectiveness (Ciriminna, Albo, & Pagliaro, 2020).

Silver, including compounds like silver hexafluorosilicate, is used extensively in organic transformations. Silver-catalyzed reactions have become important in organic chemistry, with Ag-catalysis showing significant improvements in recent years (Zheng & Jiao, 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

disilver;hexafluorosilicon(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.F6Si/c;;1-7(2,3,4,5)6/q2*+1;-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANLRTJQEUGDBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F.[Ag+].[Ag+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2F6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.812 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver hexafluorosilicate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.